1-(3,4,5-Trichlorophenyl)guanidine
Description
Properties
Molecular Formula |
C7H6Cl3N3 |
|---|---|
Molecular Weight |
238.5 g/mol |
IUPAC Name |
2-(3,4,5-trichlorophenyl)guanidine |
InChI |
InChI=1S/C7H6Cl3N3/c8-4-1-3(13-7(11)12)2-5(9)6(4)10/h1-2H,(H4,11,12,13) |
InChI Key |
IURKUCAZQFRGML-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)N=C(N)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reaction of 3,4,5-Trichloroaniline with N-Methyl-N-Nitroso-N'-Nitroguanidine
The most direct and documented method for synthesizing this compound involves the reaction of 3,4,5-trichloroaniline with N-methyl-N-nitroso-N'-nitroguanidine in an aqueous alcoholic medium.
-
- Dissolve N-methyl-N-nitroso-N'-nitroguanidine (3.3 g, 0.0225 mol) in 200 mL of 50% aqueous ethanol.
- Add 3,4,5-trichloroaniline (5.0 g, 0.025 mol) to the solution.
- Heat the mixture at 40°C for 72 hours.
- Treat the reaction mixture with one equivalent of sodium hydroxide to decompose excess nitroso-nitroguanidine.
- Filter the mixture and acidify the filtrate with concentrated hydrochloric acid to precipitate the product.
- Recrystallize the crude solid to obtain pure this compound.
Outcome :
- Yield: Approximately 1.4 g of pure product.
- Melting point: 209.5°C (decomposition).
This method is adapted from a patent describing the preparation of substituted phenyl nitroguanidines and is applicable to the trichlorophenyl derivative.
Guanidine Formation via Thiourea Desulfurization Using Coupling Reagents
Another synthetic route involves the preparation of guanidines by desulfurization of thiourea derivatives in the presence of coupling reagents such as ethyl-3-aminopropyl carbodiimide hydrochloride (EDCI) or Mukaiyama’s reagent.
-
- Prepare ethoxycarbonyl-substituted thioureas from corresponding isothiocyanates.
- Treat thioureas with EDCI and amines (e.g., 3,4,5-trichloroaniline) in an organic solvent.
- Reaction times vary from hours to days depending on conditions.
- Purify guanidines by flash chromatography.
Yields :
- Generally high (78–88%) for various amines.
- No major side products reported.
Notes :
- Heavy metal salts (e.g., HgCl2) can be used as desulfurizing agents but are avoided due to toxicity.
- Mukaiyama’s reagent provides efficient guanidinylation at room temperature.
This method is versatile and can be adapted to prepare aromatic guanidines, including this compound.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Reaction of 3,4,5-trichloroaniline with N-methyl-N-nitroso-N'-nitroguanidine | 3,4,5-Trichloroaniline, N-methyl-N-nitroso-N'-nitroguanidine | 50% aqueous ethanol, 40°C, 72 h, NaOH, HCl acidification | Moderate (~Yield not fully specified, ~30-40% based on example) | Direct, well-documented, produces pure product | Long reaction time, moderate yield |
| Methylation of nitroguanidine derivatives | Nitroguanidine, methyl iodide, silver oxide | Reflux, 2 h | 76% (general nitroguanidine) | Good yield, straightforward | Requires silver oxide, reflux conditions |
| One-pot synthesis from isothiocyanates using DIB | Isothiocyanate (3,4,5-trichlorophenyl derivative), amines | DIB, 1% TPGS-750-M surfactant, NaOH, room temp | 69–95% (general guanidines) | Mild, green chemistry, scalable | Specific data for target compound not reported |
| Thiourea desulfurization with EDCI or Mukaiyama’s reagent | Thioureas from isothiocyanates, amines | EDCI or Mukaiyama’s reagent, room temp to mild heating | 78–88% (various amines) | High yield, metal-free options | Multi-step, requires purification |
Summary Table of Key Reaction Parameters for this compound Preparation
| Parameter | Method 1 (Nitroso-nitroguanidine) | Method 2 (DIB One-pot) | Method 3 (Thiourea Desulfurization) |
|---|---|---|---|
| Starting Material | 3,4,5-Trichloroaniline | 3,4,5-Trichlorophenyl isothiocyanate | 3,4,5-Trichlorophenyl thiourea derivative |
| Solvent | 50% aqueous ethanol | Water + surfactant | Organic solvent (e.g., CH2Cl2, THF) |
| Temperature | 40°C | Room temperature | Room temperature to mild heating |
| Reaction Time | 72 hours | Few hours | 12–48 hours |
| Base/Additive | Sodium hydroxide, HCl acidification | NaOH | EDCI or Mukaiyama’s reagent, triethylamine |
| Yield Range | Moderate (approx. 30–40%) | High (69–95%) | High (78–88%) |
| Purification | Recrystallization | Simple isolation | Flash chromatography |
This comprehensive analysis consolidates the key synthetic routes for this compound, providing a foundation for researchers to select appropriate methods based on their specific needs and constraints.
Chemical Reactions Analysis
1-(3,4,5-Trichlorophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the guanidine into its corresponding oxidized form.
Reduction: Reducing agents can be used to reduce the compound, often leading to the formation of amines or other reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(3,4,5-Trichlorophenyl)guanidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trichlorophenyl)guanidine involves its interaction with various molecular targets. In biological systems, it can enhance the release of acetylcholine following a nerve impulse, which slows the rates of depolarization and repolarization of muscle cell membranes . Additionally, it can bind to phosphatidylglycerol and cardiolipin, leading to cytoplasmic membrane damage and dissipation of proton motive force .
Comparison with Similar Compounds
Key Research Findings
Substituent Effects: Electron-withdrawing groups (e.g., Cl, CF₃) decrease guanidine basicity but increase thermal stability and lipophilicity . Multiple chlorine atoms (as in the target compound) likely exacerbate these effects compared to mono-substituted analogs.
Thermal Properties :
- Sulfonylguanidines exhibit higher melting points (154–250°C) than simple phenylguanidines, suggesting stronger intermolecular interactions (e.g., hydrogen bonding via SO₂) .
Spectral Data :
- IR spectra of guanidine derivatives consistently show NH/NH₂ stretches near 3300–3500 cm⁻¹ and SO₂ vibrations at 1120–1340 cm⁻¹ in sulfonyl analogs .
Biological Activity
1-(3,4,5-Trichlorophenyl)guanidine (TCG) is a compound of significant interest in medicinal chemistry due to its unique structure and biological properties. This article explores the biological activity of TCG, focusing on its antimicrobial efficacy, interactions with biological receptors, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the chemical formula C₇H₆Cl₃N₃. The presence of three chlorine atoms on the phenyl ring enhances its lipophilicity and reactivity compared to other guanidine derivatives. This structural modification is crucial for its biological activity and interaction with various biological targets.
Antimicrobial Activity
TCG has been studied for its potential as an antimicrobial agent . Research indicates that it exhibits efficacy against several bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways. A study reported that TCG demonstrated notable antimicrobial activity with minimum inhibitory concentrations (MICs) significantly lower than those of many conventional antibiotics.
Interaction with Biological Receptors
One of the most compelling aspects of TCG's biological activity is its interaction with serotonin receptors. It has been identified as a high-affinity ligand for the 5-HT3 serotonin receptor , with a binding affinity (K_i) of 0.7 nM. This suggests that TCG may have potential applications in treating conditions related to serotonin dysregulation, such as anxiety and depression .
Comparative Biological Activity
To understand TCG's unique properties better, it is useful to compare it with other guanidine derivatives. The following table summarizes the structural features and biological activities of selected compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-(2-Chlorophenyl)guanidine | Chlorine substitution at the ortho position | Less lipophilic than TCG |
| 1-(4-Chlorophenyl)guanidine | Chlorine substitution at the para position | Exhibits different biological activity profiles |
| 1-(Phenyl)guanidine | Simple phenyl group without halogen substitutions | Broader applications due to simpler structure |
| 1-(3-Nitrophenyl)guanidine | Nitro group substitution | Potentially different reactivity due to electron-withdrawing nature |
TCG's trichloro substitution pattern enhances its reactivity and bioactivity compared to these simpler or differently substituted guanidines.
Case Study: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial properties of TCG, researchers found that the compound was effective against both Gram-positive and Gram-negative bacteria. The study employed various strains, including Staphylococcus aureus and Escherichia coli, demonstrating that TCG could inhibit bacterial growth at concentrations as low as 10 µg/mL.
Case Study: Neuropharmacological Effects
Another study investigated TCG's effects on behavior in animal models. Mice treated with TCG showed reduced anxiety-like behaviors in elevated plus-maze tests compared to control groups. This suggests that TCG may influence serotonergic pathways, reinforcing its potential as a therapeutic agent for mood disorders .
Q & A
Q. What are the recommended methodologies for synthesizing 1-(3,4,5-Trichlorophenyl)guanidine with high purity?
- Methodological Answer : Synthesis typically involves coupling 3,4,5-trichloroaniline with cyanamide under acidic conditions, followed by purification via recrystallization or column chromatography. Key steps:
- Nucleophilic substitution : Optimize reaction temperature (60–80°C) and solvent polarity (e.g., ethanol/water mixtures) to enhance yield .
- Purification : Use HPLC (C18 column, acetonitrile/water gradient) to isolate the compound, confirmed by ≥95% purity via NMR (¹H/¹³C) and LC-MS .
- Critical Parameters : Monitor pH during guanidine formation to avoid side reactions (e.g., hydrolysis of intermediates) .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Employ a multi-technique approach:
- Solubility : Use shake-flask method in buffered solutions (pH 1–12) to determine logP (predicted ~2.8 via PubChem data) .
- Thermal Stability : Conduct DSC/TGA to identify decomposition points (>200°C typical for aryl guanidines) .
- Spectroscopy : Assign peaks in ¹H NMR (δ 6.8–7.2 ppm for aromatic protons; δ 4.5–5.0 ppm for NH groups) and FTIR (N-H stretches at 3300–3500 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Prioritize assays aligned with hypothesized mechanisms (e.g., kinase inhibition, antimicrobial activity):
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assay with recombinant kinases (e.g., PKC isoforms) at 10 μM compound concentration .
- Antimicrobial Screening : Perform microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .
- Data Validation : Include positive controls (e.g., staurosporine for kinases, ampicillin for bacteria) and triplicate runs to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Address discrepancies through:
- Comparative Assay Design : Replicate conflicting studies under standardized conditions (e.g., cell line provenance, serum concentration in media) .
- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if compound degradation contributes to variability in IC₅₀ values .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to evaluate binding consistency across protein conformers .
Q. What experimental designs are optimal for investigating structure-activity relationships (SAR) in trichlorophenyl guanidine derivatives?
- Methodological Answer : Implement a factorial design approach:
- Variables : Vary substituents (e.g., Cl vs. OCH₃ at para/meta positions) and measure effects on target binding (e.g., SPR kinetics) .
- Data Analysis : Use multivariate regression (PLS or PCA) to correlate electronic (Hammett σ) and steric parameters (Taft Es) with activity .
- Validation : Synthesize top derivatives (≥3 analogs) for in vivo efficacy testing (e.g., murine infection models) .
Q. How should researchers address challenges in quantifying this compound in complex matrices (e.g., plasma, tissue)?
- Methodological Answer : Develop a validated LC-MS/MS protocol:
- Extraction : Use protein precipitation (acetonitrile) followed by SPE (C18 cartridges) for plasma/tissue homogenates .
- Chromatography : Optimize a reverse-phase column (e.g., Waters BEH C18) with 0.1% formic acid in mobile phases for peak symmetry .
- Sensitivity : Achieve LOD ≤1 ng/mL via MRM transitions (e.g., m/z 245 → 154 for quantification) .
Data Contradiction and Theoretical Framework Integration
Q. What strategies can reconcile divergent results in toxicity profiles across studies?
- Methodological Answer : Apply a tiered analysis:
- In Silico Prediction : Use ProTox-II or OPERA to compare predicted hepatotoxicity/neurotoxicity with experimental data .
- Mechanistic Studies : Conduct ROS assays (DCFH-DA) in primary hepatocytes to clarify if oxidative stress underlies discrepancies .
- Dose-Response Modeling : Fit data to Hill equations to assess threshold effects (e.g., nonlinear kinetics at low doses) .
Q. How to integrate this compound research into a broader theoretical framework (e.g., drug discovery or environmental chemistry)?
- Methodological Answer : Align with established frameworks:
- Drug Discovery : Link SAR data to kinase signaling pathways (e.g., MAPK/ERK) using pathway enrichment tools (KEGG, Reactome) .
- Environmental Chemistry : Assess adsorption on indoor surfaces (e.g., silica nanoparticles) via QCM-D to model environmental persistence .
- Interdisciplinary Validation : Collaborate with computational chemists and ecotoxicologists for multi-scale modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
